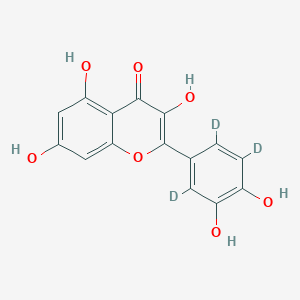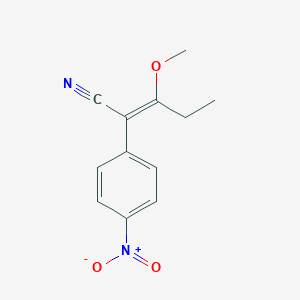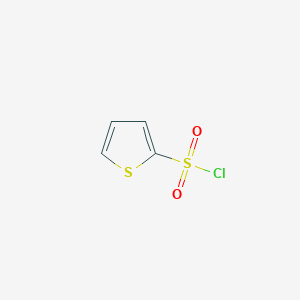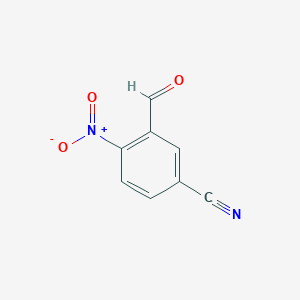
Quercetin-d3 (Major)
Vue d'ensemble
Description
Quercetin-d3 (Major) is a deuterium-labeled form of Quercetin . Quercetin is a natural flavonoid that is a stimulator of recombinant SIRT1 and also a PI3K inhibitor . It is used in research tools, enzyme inhibitors, pharmaceutical reference standards, food and beverage reference materials, flavonoids, vitamins and derivatives, kinase modulators, stable isotopes, and more .
Synthesis Analysis
The synthesis of Quercetin-d3 (Major) involves the conversion of the predominant glucoside form to the aglycone, which is then converted to one of several quercetin metabolites . The study of quercetin metabolites is key to understanding how quercetin acts as an antioxidant .Molecular Structure Analysis
Quercetin-d3 (Major) has been studied using molecular docking and structure-activity relationships . The C2-C3 double bond in its structure is responsible for the switch between absorption bands in the UVB and UVA regions .Chemical Reactions Analysis
Quercetin-d3 (Major) has been found to interact with oxidants in model systems of DPPH reduction, flavonoid autoxidation, and chlorination . It is also known to disrupt the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth .Physical And Chemical Properties Analysis
Quercetin-d3 (Major) has been studied for its optical and acido-basic properties . Its solubility and bioavailability are limited due to its low water solubility, limited permeability, high enzymatic degradation .Applications De Recherche Scientifique
Cardiovascular Health
Quercetin-d3 has been extensively studied for its potential benefits in cardiovascular diseases (CVDs) . It exhibits antihypertensive , hypolipidemic , hypoglycemic , anti-atherosclerotic , and cardioprotective effects . Clinical trials have shown its efficacy in improving lipid and glycemic parameters, although further research is needed to fully understand its impact on cardiometabolic risk factors .
Oncology
In the field of cancer research, Quercetin-d3 is recognized for its anti-cancer properties . It’s known to induce apoptosis and inhibit proliferation in cancer cells. Its poor bioavailability is a challenge, but encapsulation in macromolecules or nanotechnology forms can enhance its pharmaceutical efficiency .
Anti-Inflammatory and Immunomodulatory Effects
Quercetin-d3 is being investigated for its anti-inflammatory and immunomodulatory activities. It has shown promise in reducing inflammation and may be beneficial in treating conditions like allergic reactions and atopic dermatitis . Its role in modulating immune responses is particularly relevant in the context of viral infections, such as COVID-19 .
Dermatology and Cosmetics
In dermatology, Quercetin-d3 is valued for its antioxidant , anti-inflammatory , and photoprotective properties. It helps combat oxidative stress and may protect against UV-induced skin damage. Topical application of quercetin can reduce wrinkles, age spots, and has been effective in treating acne .
Agricultural Research
Quercetin-d3 is also relevant in agricultural research. Its antimicrobial and antiviral properties are of interest for protecting crops against diseases. The development of quercetin-enriched formulations could potentially enhance the resistance of plants to various pathogens .
Mécanisme D'action
Target of Action
Quercetin-d3, also known as Quercetin, is a natural flavonoid found in various foods and natural supplement products . It has several primary targets, including quinone reductase 2 (QR2) , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , and UDP-glucuronosyltransferase 3A1 . These targets play crucial roles in various biological processes, including the metabolism of toxic quinolines and antioxidant activity .
Mode of Action
Quercetin acts as a specific inhibitor of QR2, an enzyme that catalyzes the metabolism of toxic quinolines . By inhibiting QR2, Quercetin may potentially cause lethal oxidative stress . Furthermore, it has been reported that Quercetin can act as a ligand for the Vitamin D receptor (VDR) , which may further activate and regulate VDR-mediated signaling pathways .
Biochemical Pathways
Quercetin affects several biochemical pathways. It is involved in the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . These pathways are crucial for various cellular processes, including cell proliferation, inflammation, and oxidative stress .
Pharmacokinetics
Various quercetin-loaded nanosystems have been investigated to enhance its oral bioavailability and efficacy . The distribution and elimination half-life of intravenous quercetin were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m2 and 3.7 L/m2, respectively .
Result of Action
Quercetin has demonstrated various molecular and cellular effects. It has been shown to have anti-cancer properties by inhibiting tumor proliferation, invasion, and tumor metastasis . In addition, it has been found to decrease hepatic inflammation and fibrosis in Ehrlich Ascites Carcinoma (mouse mammary carcinoma) model .
Action Environment
The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. The nanodrug delivery strategy provides significant improvements in the solubilization and bioenhancement of quercetin, with the added advantage of targeted delivery whenever desired .
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin-d3 (Major) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)







